molecular formula C15H26Cl2N2O2 B1318182 2-(3,4-Dimethoxy-phenyl)-2-piperidin-1-YL-ethylamine dihydrochloride CAS No. 1043512-12-4

2-(3,4-Dimethoxy-phenyl)-2-piperidin-1-YL-ethylamine dihydrochloride

Cat. No.: B1318182
CAS No.: 1043512-12-4
M. Wt: 337.3 g/mol
InChI Key: OOAWXJBANIZAAQ-UHFFFAOYSA-N
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Description

“2-(3,4-Dimethoxy-phenyl)-2-piperidin-1-YL-ethylamine dihydrochloride” is a biochemical compound used for proteomics research . It has a molecular formula of C14H22N2O2 2HCl .

Scientific Research Applications

Phenethylamines and Psychiatric Disorders

  • Bupropion and Psychosis : Bupropion, a substituted phenyl-ethylamine, has been studied for its association with psychosis. Despite being primarily used for major depressive disorder and smoking cessation, concerns exist regarding its potential to induce or worsen psychosis, particularly in individuals with preexisting psychotic symptoms or substance abuse issues (Kumar et al., 2011).

Psychoactive Substances and Serotonin Syndrome

  • New Psychoactive Substances (NPS) and Serotonin Syndrome : Various NPS, including phenethylamines like 2, 5-dimethoxy-4-iodophenethylamine (2C-I) and others, have been associated with serotonin syndrome, a potentially life-threatening condition. The study emphasizes the need for clinicians to be aware of the potential risks of NPS and the challenges in diagnosing NPS-related conditions due to their undetectability in routine drug screenings (Schifano et al., 2021).

Phenethylamines and Forensic Relevance

  • 25C-NBOMe : As a derivative of phenethylamine, 25C-NBOMe has been highlighted for its potent hallucinogenic properties and associated risks. The substance, along with other phenethylamines, represents a significant position in the drug abuse market. The study calls for more comprehensive information and analysis of such substances to inform pharmacologists, toxicologists, forensic pathologists, and regulatory authorities about their potential dangers (Nikolaou et al., 2016).

Safety and Hazards

The safety data sheet for a related compound, “3,4-Dimethoxyphenylacetonitrile”, indicates that it is classified as Acute toxicity, Oral (Category 4), H302, which means it is harmful if swallowed .

Future Directions

While specific future directions for “2-(3,4-Dimethoxy-phenyl)-2-piperidin-1-YL-ethylamine dihydrochloride” are not available, research into similar compounds continues to be a vibrant field, with potential applications in various areas such as organic synthesis .

Mechanism of Action

Target of Action

Similar compounds, such as diarylquinoline derivatives, are known to exhibit a broad range of biological activity, including antithyroid cancer, antifungal, analgesic, antimalarial, antibacterial, anti-inflammatory, anti-tuberculosis, and antiproliferative activity . They also have inhibitory properties against a diverse set of important enzyme targets, such as EGFR/FAK kinase, Human Ecto-5′-nucleotidase, cyclooxygenase-2 .

Mode of Action

It’s known that similar compounds, such as dimethoxyphenylethylamine (dmpea), act as a monoamine oxidase inhibitor . Monoamine oxidase inhibitors prevent the breakdown of monoamine neurotransmitters and thereby increase their availability.

Biochemical Pathways

Dmpea, a similar compound, has been shown to have neurotoxic effects, especially in the nigrostriatal system and among dopaminergic neurons . This suggests that the compound may affect pathways related to neurotransmission.

Pharmacokinetics

Similar compounds, such as 2,4-diarylquinoline derivatives, are known to have increased lipophilicity and thus permeability, which are important descriptors for drug design .

Result of Action

Similar compounds, such as dmpea, have been shown to have neurotoxic effects, especially in the nigrostriatal system and among dopaminergic neurons .

Action Environment

It’s known that the solvent polarity has a great influence on the excited-state intramolecular proton transfer (esipt) reaction of similar compounds . As the solvent polarity increased, the intensity of the intramolecular hydrogen bond decreased, and ESIPT was more difficult to occur .

Biochemical Analysis

Biochemical Properties

2-(3,4-Dimethoxy-phenyl)-2-piperidin-1-YL-ethylamine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with monoamine oxidase, an enzyme responsible for the breakdown of monoamines. This interaction can lead to the inhibition of monoamine oxidase, thereby affecting the levels of neurotransmitters such as dopamine and serotonin . Additionally, this compound may interact with other biomolecules, altering their conformation and activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the dopaminergic system, leading to changes in dopamine levels and signaling pathways . This compound can also impact gene expression by modulating the activity of transcription factors and other regulatory proteins. Furthermore, it may alter cellular metabolism by influencing the activity of metabolic enzymes and pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, its interaction with monoamine oxidase leads to enzyme inhibition, resulting in increased levels of monoamines . Additionally, this compound may influence gene expression by binding to transcription factors and other regulatory proteins, thereby modulating their activity.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation. Over time, this compound may undergo chemical changes that affect its activity and function. Studies have shown that it can have long-term effects on cellular function, including alterations in gene expression and metabolic activity . The stability of this compound in various experimental conditions is crucial for its effectiveness in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulation of neurotransmitter levels and improved cognitive function. At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and disruption of normal cellular processes . Understanding the dosage effects is essential for determining the therapeutic potential and safety of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. For instance, it may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can have different biological activities . The effects on metabolic flux and metabolite levels are important considerations in understanding the overall impact of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. This compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues . The distribution of this compound can influence its effectiveness and potential side effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can affect its interactions with biomolecules and its overall impact on cellular processes.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-2-piperidin-1-ylethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2.2ClH/c1-18-14-7-6-12(10-15(14)19-2)13(11-16)17-8-4-3-5-9-17;;/h6-7,10,13H,3-5,8-9,11,16H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOAWXJBANIZAAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CN)N2CCCCC2)OC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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